N-(4-ethoxyphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide
描述
N-(4-ethoxyphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide, also known as EMA-401, is a small molecule drug that has been developed for the treatment of chronic pain. Chronic pain is a complex condition that affects millions of people worldwide and is often difficult to treat. EMA-401 has shown promising results in preclinical studies and is currently undergoing clinical trials.
作用机制
N-(4-ethoxyphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide is a selective antagonist of the angiotensin II type 2 receptor (AT2R). The AT2R is expressed in the peripheral nervous system and has been implicated in the modulation of pain signaling. By blocking the AT2R, N-(4-ethoxyphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide reduces pain behavior and improves quality of life measures.
Biochemical and Physiological Effects:
In preclinical studies, N-(4-ethoxyphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide has been shown to reduce the expression of pain-related genes and decrease the release of pro-inflammatory cytokines. N-(4-ethoxyphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide has also been shown to reduce the activity of nociceptive neurons in the dorsal root ganglia and spinal cord. These effects contribute to the analgesic properties of N-(4-ethoxyphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide.
实验室实验的优点和局限性
N-(4-ethoxyphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide has several advantages for use in laboratory experiments. It has a favorable safety and tolerability profile, making it suitable for long-term studies. N-(4-ethoxyphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide is also highly selective for the AT2R, reducing the potential for off-target effects. However, N-(4-ethoxyphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide has a relatively short half-life, which may limit its efficacy in chronic pain models.
未来方向
There are several future directions for the development of N-(4-ethoxyphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide. One potential avenue is the combination of N-(4-ethoxyphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide with other analgesic drugs to improve its efficacy. Another direction is the investigation of the role of the AT2R in other disease states, such as hypertension and cardiovascular disease. Finally, the development of new AT2R antagonists with improved pharmacokinetic properties may lead to the development of more effective chronic pain treatments.
科学研究应用
N-(4-ethoxyphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide has been extensively studied in preclinical models of chronic pain, including neuropathic pain and inflammatory pain. In these studies, N-(4-ethoxyphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide has been shown to reduce pain behavior and improve quality of life measures. N-(4-ethoxyphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide has also been shown to have a favorable safety and tolerability profile in preclinical studies.
属性
IUPAC Name |
N-(4-ethoxyphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-3-18-9-10-22-16(20)14(18)11-15(19)17-12-5-7-13(8-6-12)21-4-2/h5-8,14H,3-4,9-11H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXRGYYWHVQYOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(=O)C1CC(=O)NC2=CC=C(C=C2)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。